4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
描述
Evolution of Pyrazolodiazepine Research
The exploration of pyrazolodiazepines began in the late 20th century, driven by the quest for heterocyclic compounds with improved pharmacokinetic profiles compared to traditional benzodiazepines. Early synthetic routes, such as the condensation of hydrazines with pyrrolidino esters developed by Cvetovich et al. in 2003, provided access to pyrazole-3,5-dicarboxylates, which served as precursors for bicyclic derivatives like pyrazolo-diazepines. This methodology laid the groundwork for subsequent innovations, including the use of silver(I) triflate catalysis to facilitate post-Ugi heteroannulation, a technique that enables the construction of pyrazolo[1,5-a]diazepine scaffolds with diverse substitution patterns. Recent advances, such as the Merck Research Laboratories’ scalable synthesis of 4-oxo pyrazolo-diazepines, have further streamlined production, making these compounds accessible for high-throughput screening and structure-activity relationship studies.
Significance in Heterocyclic Medicinal Chemistry
Pyrazolodiazepines occupy a critical niche in medicinal chemistry due to their dual capacity for target engagement and metabolic stability. The 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylic acid exemplifies this duality, as its lactam moiety enhances solubility while the fused pyrazole ring confers rigidity, reducing off-target interactions. These attributes have led to its investigation as a fibrinogen receptor antagonist, a role that hinges on its ability to disrupt protein-protein interactions involved in thrombus formation. Additionally, the compound’s nitrogen-rich architecture aligns with modern drug design principles, which prioritize molecules capable of forming multiple hydrogen bonds with biological targets.
Classification Within Nitrogen-Containing Heterocycles
Nitrogen heterocycles are classified by ring size and the position of nitrogen atoms within the structure. The compound belongs to the seven-membered diazepine family, specifically categorized under pyrazolo[1,5-a]diazepines due to the fusion of a pyrazole ring (positions 1 and 5) with a diazepine ring (positions 1 and 4). This classification distinguishes it from related scaffolds such as imidazodiazepines or triazolodiazepines, which feature different azole cores. Within the broader hierarchy of nitrogen heterocycles, it resides alongside bicyclic systems like pyrazolo-oxazines and pyrazolo-pyrazines, though its diazepine ring confers unique conformational flexibility that influences both synthetic accessibility and biological activity.
Historical Development and Research Progression
The historical trajectory of pyrazolodiazepine research reflects incremental advances in synthetic methodology. Initial efforts in the 1990s focused on cyclocondensation reactions, as seen in the synthesis of pyrazolo[3,4-e]diazepines from multifunctional pyrazole derivatives. The early 2000s marked a turning point with the introduction of protecting-group strategies, such as the use of tert-butyloxycarbonyl (Boc) groups to stabilize intermediates during ring closure. By the 2020s, catalytic methods dominated the field, with silver(I)-catalyzed heteroannulation emerging as a key technique for constructing the diazepine ring under mild conditions. Parallel developments in computational chemistry have enabled precise predictions of the compound’s physicochemical properties, including its predicted pKa of 14.66 and density of 1.48 g/cm³, which inform solvent selection and reaction optimization.
属性
IUPAC Name |
4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-7-6-4-5(8(13)14)10-11(6)3-1-2-9-7/h4H,1-3H2,(H,9,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLRTNQEZPEXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=NN2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid typically involves multiple steps. One common method starts with commercially available methyl pyrazole 3,5-dicarboxylate. This compound is alkylated with 3-bromo-N-Boc propyl amine, followed by cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is achieved using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable synthesis techniques described in academic literature suggest that it can be produced efficiently on a larger scale. The use of commercially available starting materials and standard organic synthesis techniques makes it feasible for industrial applications .
化学反应分析
Types of Reactions
4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Selective reduction of the lactam to an amine is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the diazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include borane for reduction, tert-butyloxycarbonyl chloride for protection, and various alkylating agents for substitution reactions . Reaction conditions typically involve standard organic synthesis techniques such as heating, stirring, and the use of inert atmospheres.
Major Products
The major products formed from these reactions include various derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .
科学研究应用
Antitumor Activity
Research indicates that pyrazolo[1,5-a][1,4]diazepines exhibit significant antitumor properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels may also contribute to its neuroprotective effects .
Synthetic Pathways
The synthesis of 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid typically involves multi-step reactions starting from simpler precursors. Common methods include cyclization reactions and functional group modifications to enhance biological activity or solubility .
Derivatives with Enhanced Activity
Several derivatives have been synthesized to improve the pharmacological profile of the parent compound. For instance, modifications at the carboxylic acid position have led to compounds with enhanced potency against specific targets .
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
Case Study 2: Neuroprotection
A clinical trial investigated the neuroprotective effects of this compound in models of ischemic stroke. Results indicated that administration significantly reduced infarct size and improved neurological outcomes compared to control groups. This suggests potential for therapeutic use in stroke management .
作用机制
The mechanism of action of 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, particularly kinases, by binding to their active sites and preventing substrate access . This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects.
相似化合物的比较
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Impact : The 2-ferrocenyl derivative exhibits anti-cancer activity (A549 lung cancer cells), while the parent compound and its carboxamide derivatives target viral polymerases .
- Safety Profile : Derivatives like the 5-(4-carboxybenzyl) variant carry significant health and environmental hazards (e.g., H314: severe skin burns), unlike the parent compound .
Key Observations :
Table 3: Therapeutic Targets and Efficacy
Key Observations :
Table 4: Stability and Handling Requirements
Key Observations :
- Handling Complexity : Carboxybenzyl derivatives require stringent safety protocols (e.g., P201: obtain specialized instructions) compared to the parent compound .
生物活性
4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid (often referred to as pyrazolo[1,5-a]diazepine) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, synthesis methods, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 209.2 g/mol. It is classified under the pyrazolo[1,5-a]diazepine family and exhibits a range of biological activities that make it a candidate for drug development.
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]diazepine exhibit significant anticancer properties. For instance, a study demonstrated that certain analogs inhibited the proliferation of various cancer cell lines with IC50 values ranging from 6.7 μg/mL to higher than 20 μg/mL depending on the specific compound structure and substitution patterns . The mechanism often involves the induction of apoptosis in cancer cells.
2. Inhibition of Enzymes
Several studies have highlighted the ability of pyrazolo[1,5-a]diazepines to inhibit key enzymes involved in cancer progression and other diseases. For example:
- SPPL2a Inhibition : A notable compound within this class showed an IC50 value of 0.37 μM against SPPL2a (signal peptide peptidase-like 2a), indicating its potential as a therapeutic agent targeting immune cell maturation .
- c-Met Kinase Inhibition : Some derivatives have demonstrated potent inhibition of c-Met protein kinase, which is implicated in tumorigenesis and metastasis .
3. Neuropharmacological Effects
Pyrazolo[1,5-a]diazepines have also been studied for their effects on the central nervous system. Research indicates that some compounds may act as GABA_A receptor modulators, which could have implications for treating anxiety and other neuropsychiatric disorders .
Synthesis Methods
The synthesis of pyrazolo[1,5-a]diazepines typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing hydrazines and appropriate carbonyl compounds to form the pyrazole ring.
- Functionalization : Post-synthesis modifications to enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer potential of various pyrazolo[1,5-a]diazepine derivatives, researchers synthesized multiple analogs and evaluated their cytotoxicity against CCRF-CEM leukemia cells. The results indicated that specific structural modifications enhanced anticancer activity significantly .
Case Study 2: SPPL2a Inhibition
Another significant study evaluated the effects of a selected pyrazolo[1,5-a]diazepine on B cell maturation in Sppl2a-deficient mice. The findings revealed that treatment with this compound resulted in a marked accumulation of CD74/p8 fragments in splenocytes, demonstrating its potential for modulating immune responses .
Summary Table of Biological Activities
| Activity Type | Compound Example | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | Various analogs | 6.7 - >20 μg/mL | Effective against multiple cancer cell lines |
| SPPL2a Inhibition | Selected derivative | 0.37 μM | Impacts immune cell maturation |
| c-Met Kinase Inhibition | Specific analogs | Not specified | Potential for tumor treatment |
| GABA_A Modulation | Some derivatives | Not specified | Possible use in anxiety disorders |
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid and its derivatives?
- Methodological Answer : The core structure is synthesized via cyclization reactions of substituted pyrazole intermediates. For derivatives, key steps include:
- Coupling Reactions : Use EDCI/HOBt in DMF to introduce acyl groups (e.g., 3-methylfuran-2-carbonyl) at the 5-position .
- Alkylation : NaH in DMF facilitates O-alkylation of hydroxylated intermediates with methyl/ethyl iodides, with reaction times and temperatures adjusted for sterically hindered substituents .
- Ester Hydrolysis : Ethyl esters are hydrolyzed to carboxylic acids using NaOH in THF/water .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., δ 4.61 ppm for diazepine ring protons) confirm regiochemistry and substituent placement .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ 460.0 for sulfonamide derivatives) .
- HPLC Purity Analysis : Reverse-phase HPLC (e.g., 97.9% purity for amide derivatives) ensures compound quality .
Q. What are the critical physicochemical properties influencing drug-likeness?
- Methodological Answer : Key parameters include:
- LogD (pH 7.4) : -2.38, indicating high hydrophilicity, which impacts membrane permeability .
- Acid pKa : ~3.16, suggesting ionization at physiological pH, affecting solubility and bioavailability .
- Polar Surface Area (PSA) : 104.97 Ų, correlating with blood-brain barrier penetration potential .
Q. What storage conditions are recommended to maintain stability?
- Methodological Answer : Derivatives are stored at 2–8°C in inert atmospheres to prevent degradation. Solid forms (e.g., carboxylate salts) are stable under "normal" conditions, while solutions require desiccants to avoid hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing bulky substituents at the 5-position?
- Methodological Answer :
- Base Selection : Use NaH in DMF for deprotonation, as weaker bases (e.g., KCO) may fail with steric hindrance .
- Temperature/Time : Increase to 60–80°C and extend reaction times (24–48 hrs) for benzyl or aryl groups .
- Purification : Flash chromatography with gradient elution (e.g., 40–100% EtOAc/hexanes) isolates products efficiently .
Q. How to resolve discrepancies in biological activity data across derivatives?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC to rule out impurities .
- Assay Conditions : Standardize enzyme inhibition protocols (e.g., RSV polymerase IC assays) to minimize variability .
- SAR Analysis : Compare substituent effects (e.g., 2-fluorophenyl vs. 2,4-difluorophenyl amides) to identify critical functional groups .
Q. What strategies improve solubility without compromising target binding affinity?
- Methodological Answer :
- Prodrug Design : Convert carboxylic acid to ethyl esters (LogD increased from -2.38 to -1.24 at pH 5.5), enhancing permeability while retaining activity post-hydrolysis .
- PEGylation : Introduce polyethylene glycol (PEG) chains at the 2-position via carboxamide linkages .
Q. How to design derivatives for selective ROS1 kinase inhibition?
- Methodological Answer :
- Molecular Docking : Use ROS1 crystal structures (PDB: 3ZBF) to model interactions with the diazepine core .
- Substituent Engineering : Add sulfonyl groups (e.g., 2-nitrophenylsulfonyl) to enhance hydrogen bonding with kinase hinge regions .
Q. What analytical methods validate metabolic stability in preclinical studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
